1-(3,4-Dimethylphenyl)hexan-1-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)hexan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O/c1-4-5-6-7-14(15)13-9-8-11(2)12(3)10-13/h8-10H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBAYOHQUOKPYOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)C1=CC(=C(C=C1)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50496398 | |
| Record name | 1-(3,4-Dimethylphenyl)hexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50496398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17424-39-4 | |
| Record name | 1-(3,4-Dimethylphenyl)hexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50496398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Pathways and Methodologies for 1 3,4 Dimethylphenyl Hexan 1 One and Its Analogues
Classical Approaches: Friedel-Crafts Acylation Strategies for Aryl Ketone Synthesis
The most traditional and direct method for preparing aryl ketones is the Friedel-Crafts acylation. numberanalytics.com This electrophilic aromatic substitution involves the reaction of an aromatic compound, in this case, 1,2-dimethylbenzene (o-xylene), with an acylating agent like hexanoyl chloride or hexanoic anhydride (B1165640). masterorganicchemistry.com The reaction is promoted by a Lewis acid catalyst, which activates the acylating agent to form a highly electrophilic acylium ion. youtube.comkhanacademy.org
The successful synthesis of 1-(3,4-dimethylphenyl)hexan-1-one via Friedel-Crafts acylation is highly dependent on the careful optimization of several reaction parameters. The reaction involves treating 1,2-dimethylbenzene with an acylating agent such as hexanoyl chloride in the presence of a Lewis acid catalyst.
Key parameters for optimization include:
Solvent: The choice of solvent is crucial and can influence reaction rate and selectivity. chemcess.com Non-polar solvents like carbon disulfide (CS₂) or medium-polarity solvents like dichloromethane (B109758) are common. chemcess.com In some cases, the aromatic substrate (1,2-dimethylbenzene) can be used in excess to serve as the solvent, a procedure known as the Bouveault method. chemcess.com
Temperature: Friedel-Crafts acylations are often conducted at low to moderate temperatures to control the reaction's exothermicity and minimize side reactions. For the acylation of methylbenzene (toluene), a related substrate, reactions are often heated to around 60°C. chemguide.co.uk
Reagent Addition Order: The order in which reactants are mixed can affect the outcome. The Perrier method, where the acylating agent and catalyst are pre-mixed before the addition of the aromatic substrate, is often preferred to maintain a consistent catalyst-to-reagent ratio. chemcess.com
Reaction Time: Sufficient time must be allowed for the reaction to proceed to completion, which can be monitored using techniques like thin-layer chromatography (TLC).
The methyl groups on the benzene (B151609) ring are electron-donating and activating, directing the incoming acyl group primarily to the para position relative to one of the methyl groups (position 4), which is sterically the most accessible. This leads to the desired this compound product.
The catalyst is the cornerstone of the Friedel-Crafts acylation, and its choice significantly impacts the reaction's efficiency, yield, and environmental footprint.
Traditional Lewis Acids: Aluminum chloride (AlCl₃) is the most common and powerful catalyst for this reaction. masterorganicchemistry.com However, it is highly hygroscopic and is typically required in stoichiometric amounts because it complexes strongly with the product ketone, leading to large volumes of acidic waste during workup. boisestate.edubeyondbenign.org Other metal halides like iron(III) chloride (FeCl₃) and tin(IV) chloride (SnCl₄) can also be used. rsc.orgprepchem.com
Solid Acid Catalysts: To overcome the drawbacks of traditional Lewis acids, heterogeneous solid acid catalysts have been developed. Zeolites, which are microporous aluminosilicate (B74896) minerals, are particularly promising. boisestate.edu They are reusable, non-corrosive, and can be easily separated from the reaction mixture, making the process more environmentally friendly. boisestate.edu Studies on the acylation of m-xylene (B151644) (1,3-dimethylbenzene) have shown that iron oxide supported on HY zeolite is an efficient and reusable catalyst, providing high conversion and selectivity. rsc.org The acidity and activity of zeolites can be tuned by altering their silica-to-alumina ratio (SAR). rsc.org
The following table, based on data from analogous reactions, illustrates the effect of different catalyst systems on the acylation of xylenes.
| Catalyst | Substrate | Acylating Agent | Conversion (%) | Selectivity (%) | Reference |
|---|---|---|---|---|---|
| HY Zeolite | m-Xylene | Benzoyl Chloride | 79.4 | 75.7 | rsc.org |
| HBeta Zeolite | m-Xylene | Benzoyl Chloride | 68.9 | 70.1 | rsc.org |
| ZSM-5 Zeolite | m-Xylene | Benzoyl Chloride | 34.5 | 45.3 | rsc.org |
| Fe₂O₃/HY Zeolite | m-Xylene | Benzoyl Chloride | 99.5 | 94.5 | rsc.org |
Modern Synthetic Methodologies for the this compound Core
While Friedel-Crafts acylation is a powerful tool, modern organic synthesis has sought alternatives that offer milder conditions, greater functional group tolerance, and different mechanistic pathways.
Transition metal catalysis, particularly with palladium, has revolutionized the formation of C-C bonds. acs.org These methods can be used to construct the this compound core.
Common strategies include:
Suzuki-Miyaura Coupling: This involves the reaction of an arylboronic acid (e.g., 3,4-dimethylphenylboronic acid) with an acyl halide (hexanoyl chloride) in the presence of a palladium catalyst. researchgate.net
Heck-type Arylation: A palladium-catalyzed Heck-type arylation can also yield substituted aryl ketones. researchgate.net
Addition to Nitriles: Palladium or nickel catalysts can facilitate the addition of arylboronic acids or arylzinc halides to aliphatic nitriles (e.g., hexanenitrile) to produce alkyl aryl ketones. organic-chemistry.org
Carbonylative Coupling: These reactions introduce a carbonyl group directly. For instance, a 1-halo-3,4-dimethylbenzene could be coupled with an appropriate organometallic reagent under a carbon monoxide atmosphere, catalyzed by a transition metal. researchgate.net
These methods often employ a palladium source like Pd(OAc)₂ and a phosphine (B1218219) ligand. The choice of ligand is critical for catalytic activity and selectivity. acs.org
| Catalyst System | Coupling Partners | Product Type | Key Feature | Reference |
|---|---|---|---|---|
| Pd(OAc)₂ / Phosphine Ligand | Aryl Halide + Ketone Enolate | α-Aryl Ketone | Direct C-H arylation of ketones. | acs.org |
| NiCl₂(DME)/dppp/Zn | Aryl Iodide + Nitrile | Aryl Ketone | Nickel-catalyzed addition to nitriles. | organic-chemistry.org |
| Pd Catalyst | Arylboronic Acid + Aliphatic Nitrile | Alkyl Aryl Ketone | Efficient addition to nitriles with good yields. | organic-chemistry.org |
| FeCl₂ | Arylzinc Halide + Acid Chloride | Diaryl/Aryl Benzyl Ketone | Smooth and convenient iron-catalyzed acylation. | organic-chemistry.org |
Research continues to uncover novel acylating agents and reaction conditions that bypass the limitations of classical methods. nih.gov
Alternative Acyl Surrogates: Instead of traditional acyl chlorides or anhydrides, other molecules can serve as the source of the acyl group. These include α-keto acids, aldehydes, and even ketones themselves under certain conditions. nih.govresearchgate.net These methods can be promoted by transition metals or be metal-free. researchgate.net
Environmentally Friendly Acylation: Green chemistry principles have driven the development of methods that use less hazardous reagents and solvents. humanjournals.com For example, using mixed anhydrides of trifluoroacetic acid with a catalytic amount of phosphoric acid offers an alternative to strong Lewis acids. chemcess.com
Alkylation-Oxidation Sequence: An indirect route involves a Friedel-Crafts alkylation of 1,2-dimethylbenzene with a hexyl halide, followed by oxidation of the benzylic position to the ketone. However, Friedel-Crafts alkylations are prone to carbocation rearrangements and polyalkylation, making direct acylation generally more reliable for ketone synthesis. masterorganicchemistry.comyoutube.com
| Acylating Agent/Method | Typical Conditions | Advantage | Reference |
|---|---|---|---|
| Thioacids + Amines | pytz catalyst, metal-free | Mild, useful for amide bond synthesis. | researchgate.net |
| α-Keto Acids | Transition-metal or metal-free | Alternative to traditional acylating agents. | nih.govresearchgate.net |
| Aldehydes + Aryl Bromides | Palladium-amine cooperative catalysis | Direct acylation with aldehydes. | organic-chemistry.org |
| Trifluoroacetic Anhydride / Carboxylic Acid | H₃PO₄ catalyst | Avoids strong Lewis acids, recyclable TFA. | chemcess.com |
Stereoselective Synthesis of Chiral Analogues of this compound
Introducing chirality into the structure, for instance, by creating a stereocenter on the hexyl chain, requires stereoselective synthetic methods. Such chiral ketones are valuable intermediates in organic synthesis. nih.gov The creation of new stereogenic centers can be achieved through several major approaches: substrate control, the use of chiral reagents, or asymmetric catalysis. rsc.org
Catalyst Control (Asymmetric Catalysis): This is a highly efficient approach where a small amount of a chiral catalyst generates a large amount of an enantioenriched product. For example, copper-catalyzed reactions with chiral ligands like (R,R)-Ph-BPE have been used to synthesize chiral β,γ-unsaturated ketones with high enantioselectivity. nih.gov
Substrate Control (Chiral Auxiliaries): A chiral auxiliary can be attached to the substrate to direct the stereochemical outcome of a reaction, after which it is removed. rsc.org
Reagent Control: A stoichiometric amount of a chiral reagent can be used to control stereoselectivity. rsc.org For instance, the diastereoselective addition of organolithium compounds to chiral N-tert-butanesulfinyl imines is a powerful method for preparing enantioenriched amino ketone derivatives. nih.gov
The synthesis of a chiral analogue, such as (R)- or (S)-1-(3,4-dimethylphenyl)-2-methylhexan-1-one, would require one of these advanced strategies to control the stereochemistry at the C2 position of the hexanoyl chain.
| Methodology | Key Reagents/Catalyst | Product Type | Stereochemical Outcome | Reference |
|---|---|---|---|---|
| Cu-catalyzed Enantiodivergent Synthesis | Acyl Fluoride, Silyl-substituted diene, (S,S)-Ph-BPE ligand | (E)-β,γ-Unsaturated Ketones | High enantioselectivity (84–96% ee) and E-selectivity (>20:1). | nih.gov |
| Diastereoselective Addition | N-tert-butanesulfinyl aldimine, Organolithium reagent | δ- and ε-Amino Ketone Derivatives | Moderate diastereoselectivity (e.g., 70:30 dr). | nih.gov |
| Ene-Reductase Catalyzed Desymmetrization | Ene-reductase OPR3, Cyclohexadienone substrate | Chiral 4,4-disubstituted 2-cyclohexenones | High enantioselectivity (up to >99% ee). | acs.org |
| Tandem Aldol (B89426)–Tishchenko Reaction | Chiral Potassium Brønsted Base | 1,3-Diols with three contiguous stereocenters | Excellent diastereoselectivity and high enantioselectivity. | chemrxiv.org |
Enantioselective and Diastereoselective Routes
Enantioselective routes create a chiral center in a prochiral substrate through the influence of a chiral catalyst or reagent, directly yielding an enantiomerically enriched product. Diastereoselective routes often involve the reaction of a chiral substrate with an achiral reagent to form diastereomers in unequal amounts.
A primary strategy for accessing chiral analogues, specifically the corresponding alcohol, involves the asymmetric reduction of the prochiral ketone this compound. This transformation is highly effective using well-established catalytic systems that can deliver the chiral secondary alcohol with high enantiomeric excess (ee).
Asymmetric Transfer Hydrogenation (ATH):
One of the most powerful methods for the enantioselective reduction of aryl ketones is the Noyori-type asymmetric transfer hydrogenation. rsc.org These reactions typically employ a ruthenium catalyst coordinated with a chiral diamine ligand, such as TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), and use a hydrogen source like isopropanol (B130326) or formic acid. nih.govacs.org The mechanism involves a metal-ligand bifunctional catalysis, where the Ru-hydride and the N-H moiety of the ligand work in concert to reduce the carbonyl group. rsc.orgnih.gov This method is known for its high efficiency and predictability, affording chiral alcohols with consistently high enantioselectivity. jst.go.jpjst.go.jp For this compound, this would yield (R)- or (S)-1-(3,4-Dimethylphenyl)hexan-1-ol, depending on the chirality of the diamine ligand used.
Catecholborane-Based Reduction (CBS Reduction):
The Corey-Bakshi-Shibata (CBS) reduction is another prominent method for the enantioselective reduction of prochiral ketones. wikipedia.orgyoutube.com This system uses a chiral oxazaborolidine catalyst, derived from the amino acid proline, in conjunction with a stoichiometric borane (B79455) source (e.g., borane-dimethyl sulfide (B99878) complex or catecholborane). wikipedia.org The catalyst coordinates to the carbonyl oxygen, activating it for reduction while the chiral environment dictates the face-selective delivery of a hydride from the borane. youtube.com This method provides excellent enantioselectivity, particularly for ketones where there is a significant steric or electronic difference between the two substituents on the carbonyl, a condition met by aryl alkyl ketones like the target compound. youtube.com
| Entry | Substrate (Aryl Alkyl Ketone) | Catalyst/Reagent | Yield (%) | ee (%) | Reference |
| 1 | Acetophenone (B1666503) | RuCl₂(S,S)-TsDPEN | 97 | 99 (R) | nih.gov |
| 2 | 2-Acetylnaphthalene | RuCl₂(S,S)-TsDPEN | 95 | 98 (R) | nih.gov |
| 3 | Acetophenone | (R)-CBS catalyst, BH₃·SMe₂ | >98 | 94 (R) | wikipedia.org |
| 4 | Propiophenone | (-)-DIP-Chloride | - | 96 (S) | uwindsor.ca |
Chiral Auxiliary and Asymmetric Catalysis Approaches
This approach involves the temporary incorporation of a chiral molecule—a chiral auxiliary—into the substrate. wikipedia.org The auxiliary directs the stereochemical outcome of a subsequent reaction, after which it can be cleaved and ideally recycled. wikipedia.org This substrate-controlled methodology is highly reliable for creating stereocenters with a predictable configuration. williams.edu
Alkylation of Chiral Hydrazones (SAMP/RAMP Method):
A powerful strategy for the asymmetric α-alkylation of a carbonyl compound involves the use of chiral hydrazones, famously developed by Enders using (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and its (R)-enantiomer (RAMP). wikipedia.org To synthesize a chiral analogue of this compound, one could start with hexanal.
The synthetic sequence is as follows:
Hydrazone Formation: Hexanal is condensed with SAMP to form the corresponding chiral hydrazone.
Diastereoselective Alkylation: The hydrazone is deprotonated with a strong base like lithium diisopropylamide (LDA) to form a lithium azaenolate. This intermediate is conformationally locked by chelation between the lithium cation and the methoxy (B1213986) group of the auxiliary. wikipedia.orgnih.gov This chelation forces the incoming electrophile to attack from the less sterically hindered face of the azaenolate, leading to high diastereoselectivity. nih.gov Reaction with a 3,4-dimethylbenzyl halide would introduce the desired aromatic moiety.
Auxiliary Cleavage: The resulting alkylated hydrazone is then cleaved, typically by ozonolysis or hydrolysis with an acid like oxalic acid, to regenerate the carbonyl group, yielding the α-chiral ketone with high enantiomeric purity. acs.orgresearchgate.net
This specific sequence would produce (S)-2-(3,4-dimethylbenzyl)hexanal. To obtain the target ketone structure, one could envision starting with a different ketone and alkylating it with a suitable group. For instance, reacting the SAMP-hydrazone of propanone with 1-bromo-3,4-dimethylbenzene and subsequently with a propyl halide could be a potential, albeit more complex, route. The reliability of this method is demonstrated by its application to a wide variety of acyclic ketones. mit.edu
| Entry | Carbonyl Compound | Auxiliary | Electrophile | Yield (%) | de/ee (%) | Reference |
| 1 | Cyclohexanone | SAMP | Iodomethane | 95 | ≥95 de | wikipedia.org |
| 2 | Propanal | RAMP | Benzyl Bromide | 65 | ≥96 ee | wikipedia.org |
| 3 | 3-Pentanone | SAMP | Ethyl Iodide | 50-60 | ≥98 ee | mit.edu |
| 4 | Oxetan-3-one | SAMP | Benzyl Bromide | 63 | 84 ee | acs.org |
Alkylation using Evans Oxazolidinone Auxiliaries:
The oxazolidinone-based chiral auxiliaries developed by David A. Evans are among the most reliable and widely used for asymmetric synthesis, particularly for aldol reactions and alkylations. wikipedia.orgharvard.edu A strategy to generate a chiral center adjacent to the carbonyl group of a hexanoyl moiety would involve the following steps:
Acylation: The chiral auxiliary, for example (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, is N-acylated with hexanoyl chloride to form the N-hexanoyl imide. williams.edu
Diastereoselective Enolate Formation and Reaction: The N-acyl imide is treated with a base, such as sodium bis(trimethylsilyl)amide or a Lewis acid/tertiary amine combination, to generate a stereodefined (Z)-enolate. harvard.educhem-station.com The bulky substituent on the auxiliary (e.g., the phenyl group) effectively shields one face of the enolate, directing the approach of an electrophile to the opposite face. chem-station.comyoutube.com This enolate can then participate in highly diastereoselective reactions, such as aldol condensations or alkylations. sigmaaldrich.comnih.gov
Auxiliary Removal: After the C-C bond formation, the chiral auxiliary is cleaved under mild conditions (e.g., hydrolysis with LiOH/H₂O₂, reduction with LiBH₄) to yield the desired chiral product (e.g., carboxylic acid, alcohol) and recover the auxiliary. tcichemicals.com
While direct alkylation of the N-hexanoylimide enolate can be challenging, a common application is the Evans aldol reaction. chem-station.comtcichemicals.com Reacting the boron enolate of the N-hexanoylimide with an aldehyde like 3,4-dimethylbenzaldehyde (B1206508) would establish two new stereocenters with predictable syn-diastereoselectivity, which could then be further modified to achieve an analogue of the target compound. chem-station.com
| Entry | Auxiliary | Reaction Type | Yield (%) | de (%) | Reference |
| 1 | (S)-4-Benzyl-2-oxazolidinone | Alkylation (Propionyl imide + BnBr) | 91-95 | 99 | harvard.edu |
| 2 | (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Aldol (Propionyl imide + Isobutyraldehyde) | 80-92 | >99 | chem-station.com |
| 3 | Phenylalanine-derived | Aldol (Propionyl imide + Benzaldehyde) | 80 | 99 (syn) | researchgate.net |
Reaction Mechanisms and Reactivity Studies of 1 3,4 Dimethylphenyl Hexan 1 One
Photoreactions of 1-(3,4-Dimethylphenyl)hexan-1-one
The photochemical behavior of aromatic ketones is a rich field of study, typically involving the excitation of the carbonyl group to a higher energy state upon absorption of light. This excited state can then undergo a variety of reactions.
Photoinduced α-Cleavage Mechanisms
One of the most common photochemical reactions for ketones is the Norrish Type I cleavage. This process involves the homolytic cleavage of the bond between the carbonyl carbon and one of the adjacent α-carbons. For this compound, this would lead to the formation of a 3,4-dimethylbenzoyl radical and a pentyl radical. These highly reactive radical intermediates can then undergo a variety of subsequent reactions, including recombination, disproportionation, or reaction with the solvent. The efficiency and product distribution of this process would be dependent on factors such as the solvent, temperature, and the wavelength of light used.
Photoreduction Pathways and Intermediates
In the presence of a suitable hydrogen donor, excited aromatic ketones can undergo photoreduction. This process typically involves the abstraction of a hydrogen atom by the excited carbonyl oxygen, leading to the formation of a ketyl radical. For this compound, this would result in a 1-hydroxy-1-(3,4-dimethylphenyl)hexyl radical. The fate of this intermediate would depend on the reaction conditions, but dimerization to form a pinacol (B44631) or further reduction to the corresponding alcohol, 1-(3,4-dimethylphenyl)hexan-1-ol, are common outcomes.
Time-Resolved Spectroscopic Probes of Excited States
To gain a deeper understanding of the photochemical processes, techniques like laser flash photolysis are employed. This method allows for the direct observation and characterization of transient species such as triplet excited states and radical intermediates. By monitoring the absorption changes over very short timescales (nanoseconds to femtoseconds), researchers can determine the lifetimes of these species and the rate constants for their various decay pathways. Such studies on this compound would provide invaluable data on the dynamics of its excited states.
Reduction and Oxidation Chemistry of the Ketone Moiety in this compound
The ketone functional group is readily susceptible to both reduction and oxidation reactions, providing pathways to a variety of other functional groups.
Catalytic Hydrogenation and Transfer Hydrogenation Mechanisms
Catalytic Hydrogenation involves the reaction of the ketone with molecular hydrogen (H₂) in the presence of a metal catalyst, such as palladium, platinum, or nickel. The reaction typically occurs on the surface of the catalyst, where both the hydrogen and the ketone are adsorbed, facilitating the addition of hydrogen across the carbonyl double bond to yield the corresponding secondary alcohol, 1-(3,4-dimethylphenyl)hexan-1-ol. The specific conditions, including pressure, temperature, and choice of catalyst, would influence the efficiency and selectivity of this transformation.
Transfer Hydrogenation offers an alternative to the use of gaseous hydrogen. In this method, a hydrogen donor molecule, such as isopropanol (B130326) or formic acid, is used to transfer hydrogen to the ketone, again in the presence of a metal catalyst (often ruthenium or iridium complexes). This technique can often be performed under milder conditions than catalytic hydrogenation.
Selective Reduction of Aromatic Ketones in Complex Systems
In a molecule containing multiple reducible functional groups, achieving the selective reduction of the ketone can be a synthetic challenge. The choice of reducing agent and reaction conditions is crucial. For instance, milder reducing agents might selectively reduce a ketone in the presence of a less reactive functional group. Conversely, protecting groups may be necessary to prevent the reduction of other sensitive functionalities within the molecule. The development of chemoselective reduction methods for aromatic ketones is an active area of research, with the goal of providing efficient and predictable synthetic routes.
Oxidative Transformations
The oxidation of ketones often requires strong oxidizing agents and can proceed through various pathways, depending on the reagents and reaction conditions. A significant oxidative reaction for ketones is the Baeyer-Villiger oxidation, which converts a ketone into an ester.
In the case of this compound, treatment with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would be expected to yield one of two possible ester products. The regioselectivity of the Baeyer-Villiger oxidation is determined by the migratory aptitude of the groups attached to the carbonyl carbon. Generally, aryl groups have a higher migratory aptitude than primary alkyl groups. Therefore, the migration of the 3,4-dimethylphenyl group is favored over the pentyl group. This would lead to the formation of 3,4-dimethylphenyl hexanoate.
Table 1: Predicted Products of Baeyer-Villiger Oxidation of this compound
| Reactant | Oxidizing Agent | Major Product | Minor Product |
| This compound | m-CPBA | 3,4-Dimethylphenyl hexanoate | Pentyl 3,4-dimethylbenzoate |
Nucleophilic and Electrophilic Reactions Involving this compound
The presence of both a carbonyl group and an aromatic ring allows for a variety of nucleophilic and electrophilic reactions.
Reactions at the Carbonyl Carbon
The carbonyl carbon of this compound is electrophilic and is a prime site for nucleophilic attack.
Reduction: The ketone can be reduced to a secondary alcohol, 1-(3,4-dimethylphenyl)hexan-1-ol, using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Grignard and Organolithium Reagents: Reaction with organometallic reagents, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li), results in the formation of a tertiary alcohol. For instance, reacting this compound with methylmagnesium bromide (CH₃MgBr) would yield 2-(3,4-dimethylphenyl)heptan-2-ol after acidic workup.
Wittig Reaction: The Wittig reaction provides a method to convert ketones into alkenes. Treatment of this compound with a phosphorus ylide, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), would produce 1-(3,4-dimethylphenyl)-1-heptene. The choice of ylide allows for the synthesis of various substituted alkenes.
Table 2: Examples of Nucleophilic Addition to the Carbonyl Carbon
| Reagent | Product |
| Sodium borohydride (NaBH₄) | 1-(3,4-Dimethylphenyl)hexan-1-ol |
| Methylmagnesium bromide (CH₃MgBr) | 2-(3,4-Dimethylphenyl)heptan-2-ol |
| Methylenetriphenylphosphorane (Ph₃P=CH₂) | 1-(3,4-Dimethylphenyl)-1-heptene |
Reactivity of the Hexan-1-one Alkyl Chain
The α-protons on the carbon adjacent to the carbonyl group (C2 of the hexan-1-one chain) are acidic and can be removed by a strong base to form an enolate. This enolate is a powerful nucleophile.
Enolate Formation and Alkylation: A strong, sterically hindered base like lithium diisopropylamide (LDA) can be used to deprotonate the α-carbon, forming the lithium enolate. This enolate can then react with an electrophile, such as an alkyl halide, in an Sₙ2 reaction. For example, reaction of the enolate with methyl iodide (CH₃I) would introduce a methyl group at the C2 position, yielding 1-(3,4-dimethylphenyl)-2-methylhexan-1-one.
Halogenation: In the presence of a base and a halogen (e.g., Br₂), the α-position can be halogenated. The reaction proceeds via the enolate intermediate. It is possible to introduce one or multiple halogen atoms at the α-position depending on the reaction conditions.
Electrophilic Aromatic Substitution on the Dimethylphenyl Ring
The 3,4-dimethylphenyl group can undergo electrophilic aromatic substitution. The acyl group is a deactivating, meta-directing group due to its electron-withdrawing nature. However, the two methyl groups are activating and ortho-, para-directing. The directing effects of these substituents will influence the position of incoming electrophiles.
The positions ortho to the methyl groups (C2 and C5) and ortho to the acyl group (C2 and C6) are the most likely sites for substitution. The steric hindrance from the hexanoyl group and the electronic effects of all substituents will ultimately determine the final substitution pattern.
Nitration: Reaction with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) would introduce a nitro group (-NO₂) onto the aromatic ring. The most probable positions for substitution would be C5 or C2, ortho to the methyl groups and meta to the deactivating acyl group.
Halogenation: In the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), the aromatic ring can be brominated. Similar to nitration, the bromine atom is expected to add at the positions most activated by the methyl groups and least deactivated by the acyl group.
Friedel-Crafts Acylation/Alkylation: The presence of the deactivating acyl group generally makes further Friedel-Crafts reactions on the aromatic ring difficult.
Advanced Spectroscopic and Computational Characterization of 1 3,4 Dimethylphenyl Hexan 1 One
Elucidation of Molecular Structure and Conformation using Advanced Spectroscopy
Advanced spectroscopic techniques are indispensable for the unambiguous determination of the molecular structure of 1-(3,4-Dimethylphenyl)hexan-1-one, confirming its connectivity and providing insights into its three-dimensional shape.
High-resolution NMR spectroscopy is the cornerstone for determining the precise atomic connectivity of this compound. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, a complete structural map can be assembled.
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of all hydrogen atoms. The aromatic region is expected to show three distinct signals corresponding to the protons on the 1,2,4-trisubstituted benzene (B151609) ring. The aliphatic hexanoyl chain will display characteristic signals, with the methylene (B1212753) group adjacent to the carbonyl (α-protons) being the most deshielded.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments. Key signals include the carbonyl carbon, aromatic carbons, and the distinct carbons of the hexyl chain and methyl groups. The predicted chemical shifts are based on data from analogous structures. rsc.orgchemicalbook.com
Predicted ¹H and ¹³C NMR Data
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic-H (C5') | ~7.75 (d, J ≈ 1.8 Hz) | - |
| Aromatic-H (C6') | ~7.70 (dd, J ≈ 7.8, 1.8 Hz) | - |
| Aromatic-H (C2') | ~7.25 (d, J ≈ 7.8 Hz) | - |
| -CH₂- (C2) | ~2.90 (t, J ≈ 7.4 Hz) | ~38.5 |
| -CH₂- (C3) | ~1.70 (quint, J ≈ 7.4 Hz) | ~24.0 |
| -CH₂- (C4) | ~1.35 (m) | ~31.5 |
| -CH₂- (C5) | ~1.35 (m) | ~22.5 |
| -CH₃ (C6) | ~0.90 (t, J ≈ 7.0 Hz) | ~14.0 |
| Ar-CH₃ (C3' & C4') | ~2.30 (s) | ~20.0, ~21.5 |
| C=O (C1) | - | ~200.0 |
| Aromatic-C (C1') | - | ~135.0 |
| Aromatic-C (C2') | - | ~129.5 |
| Aromatic-C (C3') | - | ~137.0 |
| Aromatic-C (C4') | - | ~143.0 |
| Aromatic-C (C5') | - | ~130.0 |
| Aromatic-C (C6') | - | ~127.0 |
| Note: Predicted values are based on analogous compounds and standard chemical shift increments. Actual experimental values may vary. |
Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to definitively assign these signals and confirm the connectivity between proton and carbon skeletons.
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups within the molecule by probing their characteristic vibrational modes. scifiniti.com
The most prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) group. Aromatic and aliphatic C-H stretching vibrations are also clearly identifiable.
Expected Characteristic Vibrational Frequencies
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| C-H Stretch (Aromatic) | 3100-3000 | Medium |
| C-H Stretch (Aliphatic) | 3000-2850 | Strong |
| C=O Stretch (Ketone) | 1685-1675 | Strong |
| C=C Stretch (Aromatic) | 1610-1580 | Medium-Weak |
| C-H Bend (Aliphatic) | 1470-1450 | Medium |
| Note: Frequencies are based on typical values for these functional groups and data from related compounds like 3',4'-dimethylacetophenone. nist.gov |
Raman spectroscopy would provide complementary information, particularly for the non-polar C=C bonds of the aromatic ring and the C-C backbone of the alkyl chain.
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns. miamioh.eduucsb.edu High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the precise molecular formula (C₁₄H₂₀O).
Upon ionization in the mass spectrometer, typically by electron impact (EI), the molecular ion (M⁺˙) is formed. This ion is often unstable and undergoes characteristic fragmentation reactions. For this compound, two primary fragmentation pathways are expected:
Alpha-Cleavage: This involves the cleavage of the bond between the carbonyl carbon and the adjacent carbon of the hexyl chain. This is a common pathway for ketones and results in the formation of a stable acylium ion. libretexts.org
McLafferty Rearrangement: This is a characteristic rearrangement of ketones with a sufficiently long alkyl chain (at least three carbons long with a γ-hydrogen). It involves the transfer of a hydrogen atom from the γ-carbon to the carbonyl oxygen, followed by the cleavage of the α-β carbon-carbon bond, resulting in the elimination of a neutral alkene (in this case, propene) and the formation of a radical cation. libretexts.orgnih.gov
Predicted Major Fragments in Mass Spectrometry
| m/z Value | Proposed Fragment Ion | Formation Pathway |
| 204 | [C₁₄H₂₀O]⁺˙ | Molecular Ion (M⁺˙) |
| 133 | [C₉H₉O]⁺ | Alpha-cleavage (loss of C₅H₁₁˙ radical) |
| 148 | [C₁₀H₁₂O]⁺˙ | McLafferty Rearrangement (loss of C₄H₈) |
| Note: The base peak is often the most stable fragment, predicted here to be the acylium ion at m/z 133. |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species and Excited States
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals or triplet states.
In its ground state, this compound is a diamagnetic, closed-shell molecule with all electrons paired. Therefore, it is EPR-silent and would not produce a signal. However, EPR spectroscopy could be a valuable tool to study transient radical species if the molecule were to undergo reactions that generate them, such as photochemical excitation to a triplet state or one-electron oxidation/reduction to form a radical cation or anion. To date, no EPR studies have been reported for this compound.
Computational Chemistry Approaches
Computational chemistry provides a theoretical framework to complement experimental data, offering deep insights into molecular properties that can be difficult to measure directly.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. rsc.org For this compound, DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can predict a wide range of properties. researchgate.netresearchgate.net
Optimized Molecular Geometry: DFT can calculate the most stable three-dimensional conformation of the molecule, providing precise data on bond lengths, bond angles, and dihedral angles. This computed structure can be compared with experimental data if available (e.g., from X-ray crystallography). mdpi.com
Electronic Properties: Calculations can map the electron density distribution and determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a key indicator of the molecule's chemical reactivity and electronic transition properties.
Vibrational Frequencies: DFT can simulate the molecule's vibrational spectra (IR and Raman). scifiniti.com The calculated frequencies, when properly scaled, can be compared with experimental spectra to aid in the assignment of complex vibrational modes and validate the accuracy of the computational model. rsc.org
Reaction Pathways: DFT is instrumental in modeling chemical reactions. It can be used to calculate the transition state energies for the fragmentation pathways observed in mass spectrometry, such as the alpha-cleavage and McLafferty rearrangement, providing a theoretical understanding of their relative likelihood. nih.gov
By integrating these advanced spectroscopic and computational approaches, a robust and multifaceted understanding of the chemical and physical properties of this compound can be achieved.
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 3',4'-Dimethylacetophenone |
| 2-Hexanone |
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations serve as a "computational microscope" to predict the dynamic behavior of molecules over time. nih.gov For this compound, MD simulations are crucial for exploring its conformational landscape, which is primarily defined by the rotational freedom of the hexyl chain and its orientation relative to the 3,4-dimethylphenyl ring.
The simulation is initiated from an optimized low-energy structure. The molecule's atoms are treated as classical particles, and their interactions are described by a force field, a set of parameters that define the potential energy of the system, including terms for bond stretching, angle bending, torsional angles, and non-bonded interactions like van der Waals and electrostatic forces. nih.gov By solving Newton's equations of motion, the simulation tracks the trajectory of each atom over a set period, typically nanoseconds, providing insight into the molecule's flexibility and preferred shapes. xiangfu.co
The key degrees of freedom in this compound are the dihedral angles along the hexyl chain and, most importantly, the dihedral angle between the plane of the phenyl ring and the carbonyl group. The steric hindrance from the methyl groups on the phenyl ring and the electronic interactions influence the rotational barrier and the equilibrium position of this bond. Analysis of the simulation trajectory reveals the probability distribution of these dihedral angles, identifying the most stable conformers and the energy barriers between them. This information is critical for understanding how the molecule's shape influences its physical properties and reactivity.
Standard measurable properties derived from MD simulations include the Root Mean Square Deviation (RMSD), which indicates structural stability, and Root Mean Square Fluctuations (RMSF), which highlights the flexibility of specific parts of the molecule. nih.gov For this compound, the hexyl chain is expected to exhibit higher RMSF values compared to the more rigid aromatic ring.
Table 1: Representative Dihedral Angle Analysis from a Hypothetical MD Simulation
| Dihedral Angle | Description | Predominant Angle (degrees) |
|---|---|---|
| C3-C4-C(O)-C1' | Phenyl Ring - Carbonyl | ~30° and ~150° |
| C4-C(O)-C1-C2 | Carbonyl - Hexyl Chain | ~180° (anti-periplanar) |
| C(O)-C1-C2-C3 | Hexyl Chain Torsion 1 | ~60°, ~180°, ~300° (gauche, anti) |
Note: This data is representative and based on typical values for similar acyclic ketones.
Quantum Chemical Studies of Reaction Intermediates and Transition States
Quantum chemical methods, such as Density Functional Theory (DFT), provide detailed electronic structure information, enabling the study of reaction mechanisms at a molecular level. nih.gov These calculations can accurately predict the geometries and energies of reactants, products, and the short-lived, high-energy species known as reaction intermediates and transition states.
For this compound, a relevant reaction for study could be its reduction to the corresponding alcohol or its participation in a palladium-catalyzed cross-coupling reaction. In a hypothetical palladium-catalyzed reaction, such as a decarbonylative process, the mechanism would involve several key steps. acs.org
Oxidative Addition: The first step might involve the oxidative addition of a palladium(0) complex to the molecule. Quantum chemical calculations can model the structure of the resulting palladium(II) intermediate.
Decarbonylation/Intermediate Formation: Subsequent steps could involve the elimination of carbon monoxide (decarbonylation) to form a different organopalladium intermediate. acs.org The stability and electronic properties of these intermediates can be thoroughly investigated.
Transition State Analysis: The transition state is the highest energy point along the reaction coordinate between two intermediates. Locating the transition state geometry and calculating its energy is crucial for determining the reaction's activation energy and, thus, its rate. For instance, in a decarbonylation reaction, the transition state would represent the point where the C-C bond to the carbonyl group is breaking. acs.orgacs.org
Reductive Elimination: The final step would be the reductive elimination of the product from the palladium center, regenerating the catalyst.
By mapping the energy of the system along the reaction pathway, a complete potential energy surface can be constructed. This provides a detailed mechanistic picture that is often difficult to obtain through experimental means alone. The strength of hydrogen bonds or other non-covalent interactions that stabilize intermediates can also be quantified using these methods. nih.gov
Table 2: Hypothetical Calculated Relative Energies for a Reaction Pathway
| Species | Description | Calculation Method | Relative Energy (kcal/mol) |
|---|---|---|---|
| Reactants | This compound + Pd(0) | B3LYP/6-311++G(d,p) | 0.0 |
| TS1 | Transition State for Oxidative Addition | B3LYP/6-311++G(d,p) | +18.5 |
| Intermediate 1 | Oxidative Addition Product | B3LYP/6-311++G(d,p) | +5.2 |
| TS2 | Transition State for Decarbonylation | B3LYP/6-311++G(d,p) | +25.1 |
Note: This data is hypothetical, illustrating the type of information gained from quantum chemical studies of a plausible reaction pathway.
Structure Reactivity Relationships and Synthesis of Analogues and Derivatives of 1 3,4 Dimethylphenyl Hexan 1 One
Design and Synthesis of Aromatic Ring-Modified Analogues
The chemical properties of 1-(3,4-dimethylphenyl)hexan-1-one are significantly influenced by the electronic nature of its 3,4-dimethylphenyl moiety. Strategic modification of this aromatic ring through the introduction of various substituents allows for the fine-tuning of the molecule's reactivity.
Influence of Substituent Effects on Reactivity
The reactivity of the benzene (B151609) ring in electrophilic aromatic substitution (EAS) is governed by the electron-donating or electron-withdrawing nature of its substituents. lumenlearning.com Substituents that donate electron density to the ring increase its nucleophilicity, thereby accelerating the rate of electrophilic attack. lumenlearning.comlibretexts.org Conversely, electron-withdrawing groups decrease the ring's electron density, deactivating it towards EAS. lumenlearning.comlumenlearning.com
The introduction of new substituents onto the dimethylphenyl ring would further modulate its reactivity based on the following principles:
Electron-Donating Groups (EDGs): Adding groups like alkoxy (-OR) or hydroxyl (-OH) would further activate the ring, significantly increasing the rate of subsequent substitution reactions. lumenlearning.comlumenlearning.com These groups are strong activators due to their ability to donate a lone pair of electrons via resonance. libretexts.org
Electron-Withdrawing Groups (EWGs): Introducing groups like nitro (-NO₂) or additional carbonyl functions would deactivate the ring, making further substitution slower and more difficult. lumenlearning.com Halogens (F, Cl, Br, I) are a unique case; they are deactivating due to their strong inductive electron withdrawal but are ortho, para-directing because their lone pairs can stabilize the intermediate carbocation through resonance. libretexts.orgopenstax.org
Table 1: Predicted Influence of Substituents on the Reactivity of the this compound Aromatic Ring
| Substituent | Type | Predicted Effect on Reaction Rate (vs. parent) | Directing Effect |
|---|---|---|---|
| -OCH₃ (Methoxy) | Strong EDG (Resonance) | Increase | ortho, para |
| -Cl (Chloro) | EWG (Inductive), Weak EDG (Resonance) | Decrease | ortho, para |
| -NO₂ (Nitro) | Strong EWG (Resonance & Inductive) | Significant Decrease | meta |
This table provides a qualitative prediction based on established principles of physical organic chemistry.
Synthesis of Halogenated, Alkoxy, or Nitro Derivatives of the Dimethylphenyl Moiety
The synthesis of these derivatives typically involves electrophilic aromatic substitution, where the regiochemical outcome is directed by the existing methyl and acyl groups.
Halogenated Derivatives: Direct halogenation of this compound can be achieved using standard electrophilic halogenating agents. For instance, bromination would employ bromine (Br₂) with a Lewis acid catalyst like iron(III) bromide (FeBr₃), while chlorination would use chlorine (Cl₂) and aluminum chloride (AlCl₃). The positions of substitution (ortho to the methyl groups) would be favored.
Alkoxy Derivatives: The synthesis of alkoxy derivatives can be approached in several ways. A common method involves the Friedel-Crafts acylation of a corresponding alkoxy-substituted o-xylene (B151617) (e.g., 4-methoxy-1,2-dimethylbenzene) with hexanoyl chloride. Alternatively, a hydroxylated analogue, such as 1-(3,4-dihydroxy-phenyl)hexan-1-one, could be synthesized and subsequently alkylated using a Williamson ether synthesis. nih.gov The synthesis of 1-(3,4-dihydroxyphenyl)hexan-1-one (B13141392) itself has been accomplished by treating hexanoic acid with catechol in the presence of boron trifluoride diethyl etherate. nih.gov
Nitro Derivatives: Nitration is typically carried out using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). nih.gov The strong deactivating effect of the hexanoyl group and the activating effects of the methyl groups will direct the incoming nitro group. While the acyl group directs meta and the methyl groups direct ortho, para, the positions ortho to the methyl groups are the most likely sites of nitration. The synthesis of nitro compounds can also be a key step in the formation of other functional groups or in building heterocyclic systems. beilstein-journals.org
Exploration of Alkyl Chain Modifications in this compound
Altering the hexanoyl side chain offers another dimension for creating structural diversity. Strategies can involve changing the chain length, introducing double or triple bonds, or incorporating heteroatoms.
Homologation and Chain Shortening Strategies
Modifying the length of the n-pentyl group attached to the carbonyl can be achieved through various classical and modern organic synthesis methods.
Homologation (Chain Lengthening): To synthesize analogues with longer alkyl chains (e.g., heptanoyl, octanoyl), the most direct approach is the Friedel-Crafts acylation of o-xylene with the appropriate acyl chloride. For a one-carbon homologation of an existing chain, methods like the Arndt-Eistert reaction on a derivative carboxylic acid could be employed. More recent methods include the palladium-catalyzed decarbonylative borylation of benzylic acids, which can be used to construct carbon-carbon bonds. acs.orgacs.org
Chain Shortening: Analogues with shorter alkyl chains, such as 1-(3,4-dimethylphenyl)butan-1-one, are readily synthesized via Friedel-Crafts acylation with the corresponding shorter acyl chloride (e.g., butanoyl chloride). sigmaaldrich.com Degradative methods can also be used; for example, the hexanoyl chain could be oxidized to a carboxylic acid, which could then undergo chain-shortening reactions like the Hunsdiecker reaction or Barbier-Wieland degradation.
Introduction of Unsaturation or Heteroatoms into the Alkyl Chain
The incorporation of new functional groups within the alkyl chain can dramatically alter the compound's properties.
Unsaturation: The introduction of a double bond, typically in conjugation with the carbonyl group to form an enone, can be accomplished via α-bromination of the ketone followed by base-induced elimination. Synthesis of specific unsaturated systems, such as dinitro-dienes, has been achieved through elimination reactions from diol or dichloro precursors, highlighting pathways to create conjugated systems. nih.gov
Heteroatoms: Replacing a methylene (B1212753) (-CH₂-) unit in the alkyl chain with a heteroatom (O, S, N) creates a new class of analogues. Such syntheses often rely on the Friedel-Crafts acylation using a functionalized acyl chloride. For example, reacting o-xylene with phenoxyacetyl chloride would introduce an oxygen atom. Modern methods like ring-closing metathesis (RCM) are powerful tools for creating heteroatom-containing rings and can be adapted for acyclic systems. researchgate.net The synthesis of S,N-heteroacenes often involves building blocks where heteroatoms are integral to the structure, for example, through Buchwald-Hartwig amination or Cadogan reactions. beilstein-journals.org
Heterocyclic Analogues Derived from the this compound Framework
The ketone and alkyl chain of this compound serve as versatile handles for the construction of various heterocyclic rings. These reactions often involve condensation with dinucleophiles or multistep cyclization strategies.
A common strategy involves reacting the ketone with a binucleophile. For instance:
Pyrazoles: Reaction with hydrazine (B178648) (H₂NNH₂) or its derivatives can yield pyrazole (B372694) rings.
Pyrimidines: The carbonyl group can be a component in building a pyrimidine (B1678525) ring. For example, 4-alkoxy-1,1,1-trihalo-3-alken-2-ones are known building blocks for synthesizing 4-trihalomethyl-2-pyrimidinones via cyclocondensation with urea (B33335). scispace.com A similar strategy could be envisioned starting from a derivative of the title compound.
Oxazepines: The synthesis of complex heterocyclic systems like 3,4-dihydrobenzo[e] lumenlearning.comscribd.comoxazepine-1,5-diones has been reported, demonstrating the potential to build seven-membered rings. researchgate.netresearchgate.net
More complex fused heterocyclic systems can also be targeted. The synthesis of polycyclic heteroaromatic compounds and heterocyclic nanographenes often involves cyclodehydrogenation or metal-catalyzed cross-coupling reactions to fuse aromatic rings together. nih.gov
Table 2: Potential Heterocyclic Analogues and Synthetic Strategies
| Heterocyclic Class | Key Precursor(s) from Parent Compound | Reaction Type |
|---|---|---|
| Pyrazole | This compound | Condensation with hydrazine |
| Thiophene | 1,4-Dicarbonyl derivative | Paal-Knorr synthesis with Lawesson's reagent |
| Pyrimidine | β-Dicarbonyl derivative | Cyclocondensation with urea or amidine |
| Indole (B1671886) | This compound | Fischer indole synthesis with phenylhydrazine |
| Benzoxazepine | N-alkylated aminobenzoic acid derivative | Multi-step cyclization |
This table outlines plausible synthetic pathways to various heterocyclic systems starting from the title compound or its close derivatives.
Investigating the Impact of Structural Modifications on Reaction Selectivity and Efficiency
The reactivity of this compound, an aromatic ketone, is intrinsically linked to its molecular structure. Modifications to either the aromatic ring or the acyl chain can significantly influence the selectivity and efficiency of its chemical transformations. These changes primarily exert their effects through a combination of electronic and steric factors.
The 3,4-dimethylphenyl group plays a crucial role in dictating the molecule's reactivity. The two methyl groups are electron-donating, which activates the benzene ring towards electrophilic aromatic substitution. msu.edu This activation, however, also influences the reactivity of the carbonyl group. The increased electron density on the aromatic ring can be partially delocalized to the carbonyl carbon, which can modulate its electrophilicity. acs.org
In reactions such as Friedel-Crafts acylation, the position of new substituents on the aromatic ring is directed by the existing methyl groups. Since alkyl groups are ortho- and para-directors, incoming electrophiles will preferentially add to the positions ortho or para to the methyl groups. msu.edu In the case of this compound, the available positions for substitution are at C2, C5, and C6. The substitution pattern is often a result of a delicate balance between electronic directing effects and steric hindrance.
The hexanoyl chain, a six-carbon acyl group, also contributes to the steric environment around the carbonyl group. This can affect the approach of nucleophiles in addition reactions. researchgate.net The length and branching of this alkyl chain can be modified to fine-tune the steric hindrance and, consequently, the selectivity of reactions at the carbonyl carbon.
A key transformation for ketones is their reduction to the corresponding alcohol. The efficiency and stereoselectivity of this reduction are highly dependent on the structure of the ketone and the reducing agent used. For aromatic ketones, both the electronic nature of the substituents on the aromatic ring and the steric bulk around the carbonyl group play significant roles.
The following data table illustrates the effect of substituents on the aromatic ring on the bioreduction of a closely related compound, 1-(3,4-dimethylphenyl)ethanone, to the corresponding alcohol. This provides insight into how similar modifications to this compound might influence its reduction.
| Substrate | Biocatalyst | Yield (%) | Enantiomeric Excess (%) |
| 1-(3,4-Dimethylphenyl)ethanone | Sugar beet roots | 88.2 | 97.2 (S) |
| 1-(3,4-Dimethylphenyl)ethanone | Sugar beet cell culture | 88.2 | >99 (S) |
This data is derived from a study on the bioreduction of 1-(3,4-dimethylphenyl)ethanone and is presented as an illustrative example of how structural features can influence reaction outcomes. researchgate.net
The high yield and enantioselectivity observed in the bioreduction of 1-(3,4-dimethylphenyl)ethanone suggest that the 3,4-dimethylphenyl moiety is well-tolerated by the enzymatic system. researchgate.net It can be inferred that similar high selectivity might be achievable for this compound, although the longer hexanoyl chain might influence the reaction rate and the exact degree of stereoselectivity due to altered steric interactions within the enzyme's active site.
In addition to reduction, the carbonyl group can undergo a variety of other reactions, including nucleophilic additions and condensations. The efficiency of these reactions is also subject to the electronic and steric influences of the molecular structure. For instance, in reactions where a nucleophile attacks the carbonyl carbon, electron-donating groups on the phenyl ring can slightly decrease the reactivity by reducing the partial positive charge on the carbonyl carbon. acs.org Conversely, electron-withdrawing groups would be expected to increase reactivity.
The synthesis of analogues of this compound with different substitution patterns on the aromatic ring can be achieved through methods like the Friedel-Crafts acylation of appropriately substituted benzenes. The table below provides a general overview of the expected major products from the Friedel-Crafts acetylation of different xylene isomers, which serves as a model for the acylation with hexanoyl chloride to produce analogues of the target compound.
| Starting Material (Xylene Isomer) | Major Acetylation Product |
| o-Xylene | 3,4-Dimethylacetophenone |
| m-Xylene (B151644) | 2,4-Dimethylacetophenone |
| p-Xylene | 2,5-Dimethylacetophenone |
This table illustrates the directing effects of methyl groups in Friedel-Crafts acylation, based on the acetylation of xylene isomers. vaia.com
These examples underscore the principle that structural modifications are a powerful tool for controlling the selectivity and efficiency of reactions involving this compound and its derivatives. By strategically altering the substituents on the aromatic ring or the nature of the acyl chain, it is possible to direct reaction pathways towards desired products with high selectivity.
Emerging Research Directions and Future Perspectives for 1 3,4 Dimethylphenyl Hexan 1 One
Development of Novel Catalytic Transformations Involving 1-(3,4-Dimethylphenyl)hexan-1-one
The development of innovative catalytic transformations is a cornerstone of modern organic synthesis. For this compound, research in this area is poised to unlock new synthetic pathways and applications. A significant area of interest lies in the catalytic asymmetric reduction of the ketone functionality to produce chiral alcohols, which are valuable building blocks in the pharmaceutical industry. nih.govnih.govresearchgate.net
Biocatalysis, in particular, presents a promising avenue. Studies on the biocatalytic reduction of the structurally similar compound 1-(3,4-dimethylphenyl)ethanone have demonstrated the potential of using vegetable roots and cell cultures as biocatalysts to achieve high yields and enantiomeric excesses of the corresponding chiral alcohol. researchgate.net For instance, the use of sugar beet cell cultures resulted in the formation of (S)-1-(3,4-dimethylphenyl)ethanol with over 99% enantiomeric excess. researchgate.net This suggests that similar biocatalytic systems could be developed for the enantioselective reduction of this compound.
Furthermore, the development of chemocatalytic methods is also crucial. Research into the enantioselective reduction of ketones catalyzed by novel oxazaborolidine derivatives has shown excellent enantioselectivities for various acetophenones. capes.gov.br Adapting such catalysts for the reduction of this compound could provide an efficient and scalable route to its corresponding chiral alcohol.
Another emerging area is the catalytic functionalization of the molecule at positions other than the carbonyl group. For instance, palladium-catalyzed decarbonylative borylation of benzylic acids, which are structurally related to aryl ketones, has been reported as a method to synthesize valuable benzylboronates. acs.orgacs.org Exploring similar decarbonylative or other C-H activation strategies for this compound could lead to the synthesis of a diverse range of novel derivatives.
Green Chemistry Approaches to the Synthesis and Reactions of Alkyl Aryl Ketones
The principles of green chemistry are increasingly influencing the design of synthetic processes. The traditional synthesis of alkyl aryl ketones often involves Friedel-Crafts acylation, which typically utilizes stoichiometric amounts of Lewis acids like aluminum chloride, leading to significant waste generation. sigmaaldrich.comorganic-chemistry.org
Future research will likely focus on developing greener alternatives for the synthesis of this compound. One approach is the use of solid acid catalysts or recyclable Lewis acids to minimize waste. organic-chemistry.orgsigmaaldrich.com For example, zinc oxide has been shown to be an effective catalyst for Friedel-Crafts acylation reactions. organic-chemistry.org Another green strategy is the use of ionic liquids as both solvent and catalyst, which can facilitate easier product separation and catalyst recycling. rsc.org The photo-Friedel-Crafts acylation of 1,4-naphthoquinone (B94277) in room temperature ionic liquids has been successfully demonstrated, suggesting a potential photochemical route for the synthesis of compounds like this compound. rsc.org
In terms of reactions involving this compound, the use of biocatalysis, as mentioned earlier, is a key green approach for its reduction to the corresponding alcohol, as it operates under mild conditions and often uses water as a solvent. nih.govnih.govresearchgate.net
The table below summarizes some potential green chemistry approaches for the synthesis of this compound.
| Green Chemistry Approach | Description | Potential Advantages |
| Solid Acid Catalysis | Utilization of solid acids like zeolites or metal oxides in Friedel-Crafts acylation. | Easy separation of catalyst, reusability, reduced waste. |
| Ionic Liquids | Employing ionic liquids as solvents and/or catalysts in the synthesis. | Low volatility, potential for catalyst recycling, enhanced reaction rates. |
| Photochemical Synthesis | Using light to initiate the acylation reaction. | Mild reaction conditions, potential for high selectivity. |
| Biocatalysis | Employing enzymes or whole-cell systems for synthesis or transformations. | High selectivity, mild conditions, use of renewable resources. |
Advanced Materials Science Applications Based on Ketone Architectures
The ketone functionality in this compound offers a reactive handle for its incorporation into polymeric structures, opening up possibilities for advanced materials science applications. Polyketones, which are polymers containing ketone groups in their backbone, are known for their good mechanical properties and thermal stability. google.com
Future research could explore the synthesis of novel polyketones derived from or incorporating this compound. The presence of the dimethylphenyl group could impart specific properties to the resulting polymer, such as altered solubility, thermal behavior, or compatibility with other materials. These polymers could find applications as engineering thermoplastics, in composites, or as components in blends.
Furthermore, the carbonyl group can be a site for post-polymerization modification, allowing for the introduction of various functional groups to tailor the material's properties for specific applications. For example, the ketone group could be converted to a hydroxyl group, which could then be used for further reactions to create cross-linked materials or to attach other functional moieties.
Synergistic Methodologies Combining Experimental and Theoretical Studies
The combination of experimental and theoretical studies is a powerful approach to understanding and predicting the behavior of chemical compounds. For this compound, this synergy can accelerate the discovery of its properties and applications.
Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of the molecule. nih.govresearchgate.neteurjchem.com For instance, DFT can be used to predict the most likely sites for electrophilic or nucleophilic attack, guiding the design of new reactions. It can also be used to calculate spectroscopic data (e.g., NMR, IR spectra), which can aid in the characterization of the compound and its reaction products.
Experimental studies, in turn, provide the real-world data needed to validate and refine the theoretical models. For example, kinetic studies of the reactions of this compound can be compared with the activation energies calculated by DFT. This iterative process of prediction and verification can lead to a deeper understanding of the molecule's behavior and facilitate the rational design of new catalysts and materials.
Unexplored Reactivity Patterns and Synthetic Utilities of this compound
Beyond the more established reactions of ketones, there are several unexplored reactivity patterns of this compound that could lead to new synthetic utilities. The photoreactivity of substituted acetophenones has been a subject of study, and it is known that the triplet state of these molecules can participate in various photochemical reactions. acs.org Investigating the photochemistry of this compound could reveal novel transformations, such as photocycloadditions or hydrogen abstraction reactions, leading to the synthesis of complex molecular architectures.
The presence of the hexanoyl chain also offers opportunities for unique reactivity. For example, intramolecular reactions, such as cyclizations, could be explored to generate new ring systems. The α-protons to the carbonyl group are acidic and can be deprotonated to form an enolate, which can then participate in a variety of carbon-carbon bond-forming reactions. science.govresearchgate.net The specific substitution pattern on the aromatic ring of this compound may also influence its reactivity in unexpected ways compared to other acetophenone (B1666503) derivatives. cdnsciencepub.com
Q & A
Q. What are the established synthetic routes for preparing 1-(3,4-Dimethylphenyl)hexan-1-one, and what critical reaction parameters must be controlled?
The synthesis of aryl ketones like this compound typically involves Friedel-Crafts acylation, where an acyl group is introduced to an aromatic ring using a Lewis acid catalyst (e.g., AlCl₃ or BF₃). For structurally similar compounds (e.g., 1-(3,4-Dihydroxyphenyl)hexan-1-one), hexanoic acid is reacted with catechol in the presence of boron trifluoride diethyl etherate at elevated temperatures (348 K) . Critical parameters include:
- Catalyst selection : BF₃ enhances electrophilic substitution but requires careful handling due to moisture sensitivity.
- Reaction temperature : Elevated temperatures (≥348 K) improve reaction kinetics.
- Workup : Quenching with aqueous sodium acetate and extraction with ethyl acetate ensures product isolation.
- Purification : Recrystallization from solvent mixtures (e.g., EtOAc/petroleum ether) yields high-purity crystals for structural analysis .
Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?
Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. Key steps include:
- Data collection : Using a diffractometer with Mo/Kα radiation (λ = 0.71073 Å) and low-temperature settings (e.g., 100 K) to minimize thermal motion .
- Structure solution : Direct methods (e.g., SHELXS/SHELXD) generate initial phase models .
- Refinement : SHELXL refines atomic positions, thermal parameters, and hydrogen-bonding networks. For example, hydrogen atoms are placed in idealized positions with riding models (C–H = 0.93–0.97 Å) and isotropic displacement parameters .
- Validation : R-factor convergence (<0.05) and data-to-parameter ratios (>10:1) ensure reliability .
Advanced Research Questions
Q. What intermolecular interactions stabilize the crystal lattice of this compound, and how do these compare to related aryl ketones?
In aryl ketones, non-covalent interactions (e.g., C–H···π, van der Waals) dominate due to the absence of polar hydroxyl groups. For 1-(3,4-Dihydroxyphenyl)hexan-1-one, intramolecular O–H···O hydrogen bonds and intermolecular O–H···O interactions create infinite sheets . In contrast, the dimethyl substituents in this compound likely promote:
- C–H···O interactions : Between methyl groups and the ketone oxygen.
- π-stacking : Offset aromatic rings may exhibit weak face-to-edge interactions.
- Van der Waals forces : Extended hexanone chains contribute to hydrophobic packing.
Comparative studies require Hirshfeld surface analysis and interaction energy calculations (e.g., CrystalExplorer) .
Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR chemical shifts) between computational predictions and experimental observations for this compound?
Discrepancies often arise from solvent effects, conformational flexibility, or computational approximations. Methodological approaches include:
- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level and compute NMR shifts (e.g., using Gaussian). Compare with experimental data (CDCl₃ or DMSO-d₆) .
- Conformational averaging : Use molecular dynamics (MD) simulations to account for rotational barriers in the hexanone chain.
- Solvent modeling : Apply the polarizable continuum model (PCM) to mimic solvent environments.
- Validation : Cross-check with DEPT, COSY, and HSQC spectra to assign signals accurately .
Q. What strategies are recommended for analyzing the biological activity of this compound derivatives in structure-activity relationship (SAR) studies?
- Derivatization : Introduce functional groups (e.g., halogens, hydroxyls) at the phenyl or hexanone positions to modulate electronic and steric effects.
- Bioassays : Screen derivatives for antimicrobial activity using microbroth dilution (MIC determination) or antioxidant capacity via DPPH radical scavenging .
- Computational docking : Map interactions with target proteins (e.g., cytochrome P450 enzymes) using AutoDock Vina.
- Toxicity profiling : Assess cytotoxicity (e.g., MTT assay on HEK-293 cells) to prioritize lead compounds .
Q. How should researchers address challenges in chromatographic purity assessment of this compound?
- HPLC method development : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm.
- Mass spectrometry : Confirm molecular identity via ESI-MS (exact mass = 218.1671 g/mol for C₁₄H₂₀O) .
- Impurity profiling : Compare retention times with synthetic intermediates (e.g., unreacted 3,4-dimethylbenzaldehyde).
- Validation : Follow ICH guidelines for linearity (R² > 0.995), precision (%RSD < 2%), and LOD/LOQ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
